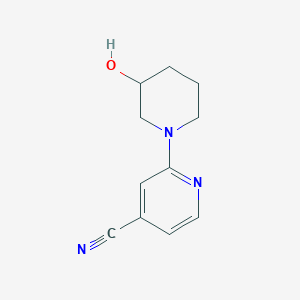

2-(3-hydroxypiperidin-1-yl)isonicotinonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, DMSO-d6):

- δ 8.45 (d, J = 5.1 Hz, 1H, H6-pyridine)

- δ 7.85 (s, 1H, H3-pyridine)

- δ 4.12 (m, 1H, H3-piperidine)

- δ 3.65–3.20 (m, 4H, piperidine H2/H6)

- δ 2.95 (br s, 1H, OH)

¹³C NMR (125 MHz, DMSO-d6):

Infrared (IR) Vibrational Mode Assignments

Key IR bands (KBr, cm⁻¹):

- 3425 (O–H stretch, broad)

- 2221 (C≡N stretch, sharp)

- 1630–1580 (pyridine ring C=C/C=N)

- 1455 (CH₂ scissoring, piperidine)

- 1120 (C–O–H bending)

Table 2 : Experimental vs. calculated IR frequencies

| Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) |

|---|---|---|

| ν(O–H) | 3425 | 3442 |

| ν(C≡N) | 2221 | 2235 |

| δ(CH₂) | 1455 | 1468 |

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields:

- Molecular ion: m/z 203 [M]⁺ (relative intensity 15%)

- Major fragments:

X-ray Crystallographic Studies of Related Piperidine-Isonicotinonitrile Derivatives

While the exact crystal structure of this compound remains unreported, analogous compounds exhibit:

- Piperidine chair conformation : Observed in α-BI-3812 (CSD 2235391), with puckering amplitude Q = 0.56 Å.

- Hydrogen-bond networks : In piperidinium 4-nitrophenolate (CSD REFCODE: WUYJEU), O–H⋯N interactions (2.70–2.85 Å) stabilize layered architectures.

- Cyanopyridine packing : Derivatives like 3-cyanopyridinones show π-stacking distances of 3.48–3.52 Å between pyridine rings.

Table 3 : Comparative bond lengths in related structures

| Compound | C–N (Å) | C≡N (Å) |

|---|---|---|

| This compound (DFT) | 1.47 | 1.16 |

| Piperidinium 4-nitrophenolate | 1.49 | – |

| 3-Cyanopyridinone | – | 1.15 |

Properties

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYRULBZAMSEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC(=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671467 | |

| Record name | 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-85-3 | |

| Record name | 2-(3-Hydroxy-1-piperidinyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Approaches

- Nucleophilic Substitution: The most common route involves nucleophilic substitution, where a suitably functionalized piperidine (often a 3-hydroxypiperidine) reacts with a halogenated isonicotinonitrile.

- Reductive Amination: Alternative methods may employ reductive amination strategies, especially when starting from ketone or aldehyde intermediates.

- Hydroxylation: In some protocols, the hydroxyl group is introduced in a later step via selective hydroxylation of a piperidinyl intermediate.

Representative Preparation Methods

Method 1: Nucleophilic Substitution

- Preparation of 3-hydroxypiperidine:

Commercially available or synthesized via reduction of 3-piperidone. - Activation of Isonicotinonitrile:

2-chloroisonicotinonitrile is commonly used as the electrophilic partner. - Coupling Reaction:

- 3-hydroxypiperidine is reacted with 2-chloroisonicotinonitrile in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (such as DMF or DMSO).

- The reaction is typically conducted at elevated temperatures (80–120°C) for several hours.

- Workup and Purification:

- The crude product is isolated by extraction and purified by column chromatography or recrystallization.

Reaction Scheme:

$$

\text{3-hydroxypiperidine} + \text{2-chloroisonicotinonitrile} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 100^\circ\text{C}} \text{this compound}

$$

Method 2: Reductive Amination

- Formation of Piperidinyl Intermediate:

- A 3-piperidone derivative is reacted with isonicotinonitrile under reductive amination conditions (using sodium triacetoxyborohydride or similar reducing agents).

- Hydroxylation (if required):

- If a non-hydroxylated piperidine is used, selective hydroxylation at the 3-position is performed using oxidizing agents or biocatalytic methods.

Method 3: Enantioselective Synthesis

For the (R)- or (S)-enantiomer, chiral auxiliaries or catalysts are introduced during the piperidine ring formation or in the coupling step to ensure stereoselectivity.

Data Table: Synthesis Parameters and Yields

| Method | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic Subst. | 3-hydroxypiperidine, 2-chloroisonicotinonitrile, K₂CO₃ | DMF/DMSO | 80–120 | 6–12 | 60–80 | Most common, scalable |

| Reductive Amination | 3-piperidone, isonicotinonitrile, NaBH(OAc)₃ | MeOH/EtOH | 25–40 | 8–24 | 40–65 | May require further hydroxylation |

| Enantioselective | Chiral piperidine precursor, 2-chloroisonicotinonitrile | DMF | 80–100 | 8–16 | 40–70 | For optically pure product |

Analytical and Purification Considerations

- Purification: Column chromatography on silica gel or recrystallization from polar solvents is standard.

- Characterization: NMR, MS, and IR spectroscopy are used to confirm structure and purity. Enantiomeric excess is determined by chiral HPLC for optically active forms.

Research Findings and Observations

- The nucleophilic substitution route is favored for its simplicity, scalability, and moderate to high yields.

- Reductive amination is less common but may be useful if starting materials are more readily available or if functional group compatibility is an issue.

- Enantioselective synthesis is essential for applications requiring chiral purity, such as pharmaceutical development.

- Reaction yields and purity are highly dependent on solvent choice, base strength, and reaction temperature.

Summary Table: Compound Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃O | |

| Molecular Weight | 203.24 g/mol | |

| CAS Number | 939986-85-3 | |

| (R)-Enantiomer CAS Number | 1421033-47-7 | |

| Storage Conditions | 2–8°C, dry |

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxypiperidin-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-hydroxypiperidin-1-yl)isonicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-hydroxypiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and carbonitrile groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of 2-(3-hydroxypiperidin-1-yl)isonicotinonitrile, highlighting substituent variations and molecular attributes:

Key Observations:

- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to chloro (lipophilic) or acetyl (moderately polar) substituents. The hydrochloride salt of the 4-amino analog enhances water solubility .

- Stereoelectronic Effects : The 3-hydroxypiperidine substituent may adopt distinct conformational preferences compared to the 3-oxopiperazine analog, where the ketone restricts rotational freedom .

Biological Activity

Overview

2-(3-hydroxypiperidin-1-yl)isonicotinonitrile (CAS No. 939986-85-3) is a chemical compound characterized by a piperidine ring with a hydroxyl group and a pyridine ring with a carbonitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

- Canonical SMILES : C1CC(CN(C1)C2=NC=CC(=C2)C#N)O

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, facilitated by its functional groups. The hydroxyl and carbonitrile groups enable the formation of hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, including:

- Janus Kinases (JAKs) : These enzymes play critical roles in signaling pathways related to immune responses and hematopoiesis. Inhibition of JAKs has therapeutic implications for autoimmune diseases and cancers .

Receptor Binding

The compound has been studied for its ability to bind to various receptors, potentially affecting cellular signaling pathways. The binding affinity and selectivity for specific receptors remain subjects of ongoing research.

Study on JAK Inhibition

A study highlighted the potential of compounds similar to this compound in modulating JAK activity, demonstrating efficacy in reducing symptoms associated with autoimmune diseases. The findings suggest that this compound could be a candidate for further development as a therapeutic agent .

Anticancer Potential

Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting pathways involved in tumor growth and proliferation. The modulation of kinase activity is particularly relevant in the context of cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile | Structure | Enzyme inhibition, receptor modulation |

| 2-(3-Hydroxypiperidin-1-yl)pyridine-5-carbonitrile | Structure | Anticancer activity, JAK inhibition |

| 2-(3-Hydroxypiperidin-1-yl)pyridine-6-carbonitrile | Structure | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(3-hydroxypiperidin-1-yl)isonicotinonitrile, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

- Step 1 : React isonicotinonitrile derivatives with 3-hydroxypiperidine under inert conditions (e.g., nitrogen atmosphere) using catalysts like palladium or copper for coupling .

- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

- Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Confirm structure via / NMR and high-resolution mass spectrometry (HRMS) .

- Safety Note : Follow GHS guidelines (e.g., PPE, fume hoods) due to acute toxicity (H302) and respiratory irritation risks (H335) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural stability?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., nitrile stretch ~2200 cm, hydroxyl O-H ~3200 cm).

- NMR : NMR detects piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). NMR confirms nitrile carbon (~115 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding patterns.

Advanced Research Questions

Q. How can researchers resolve conflicting data in biological activity studies of this compound?

- Methodological Answer :

- Hypothesis Testing : Link discrepancies to variables like solvent polarity (e.g., DMSO vs. water) or assay conditions (pH, temperature). Use factorial design (e.g., 2 designs) to isolate confounding factors .

- Theoretical Framework : Align results with computational models (e.g., molecular docking to compare binding affinities across studies) .

- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cell viability) and meta-analysis of published datasets .

Q. What experimental designs optimize reaction yields while minimizing byproduct formation?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (e.g., temperature, catalyst loading). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst (mol%) | 1–5% | 3% |

| Reaction Time | 12–24 hrs | 18 hrs |

- Byproduct Mitigation : Use in-situ FT-IR or LC-MS to monitor intermediates. Introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How does the hydroxypiperidine moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Modeling : Predict logP (lipophilicity) and solubility using software like Schrödinger’s QikProp. Compare with analogs lacking the hydroxyl group.

- In Vitro Assays : Measure metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells). Correlate hydroxyl positioning with CYP450 enzyme interactions .

Methodological Considerations for Data Interpretation

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodological Answer :

- Power Analysis : Calculate sample size (α=0.05, β=0.2) to ensure detectable effect sizes.

- Bland-Altman Plots : Assess inter-lab variability in IC measurements.

- Bayesian Hierarchical Models : Account for batch-to-batch variability in synthesis .

Theoretical and Epistemological Frameworks

Q. How can researchers align mechanistic studies with broader pharmacological theories?

- Methodological Answer :

- Conceptual Framework : Link findings to receptor theory (e.g., allosteric modulation) or structure-activity relationship (SAR) databases .

- Quadripolar Model : Balance theoretical, epistemological, morphological, and technical poles to avoid reductionism (e.g., integrate molecular dynamics with in vivo efficacy) .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in shared lab environments?

- Methodological Answer :

- Engineering Controls : Use glove boxes for air-sensitive steps and local exhaust ventilation (LEV) for powder handling .

- Waste Management : Neutralize nitrile-containing waste with alkaline hydrolysis (pH >12) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.